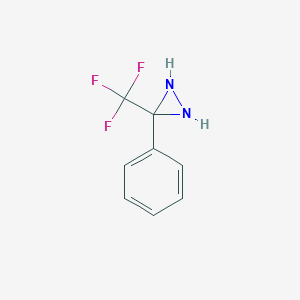
3-Phenyl-3-(trifluoromethyl)diaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-(trifluoromethyl)diaziridine is a chemical compound with the molecular formula C8H7F3N2 and a molecular weight of 188.15 g/mol This compound is characterized by a three-membered ring containing two nitrogen atoms and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(trifluoromethyl)diaziridine typically involves the reaction of phenylhydrazine with trifluoromethyl ketone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the diaziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-3-(trifluoromethyl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirines, which are valuable intermediates in organic synthesis.
Reduction: Reduction of the diaziridine ring can lead to the formation of hydrazines.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are employed under appropriate conditions.
Major Products
Oxidation: Formation of diazirines.
Reduction: Formation of hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Phenyl-3-(trifluoromethyl)diaziridine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of diazirines, which are important in photoaffinity labeling.
Biology: Employed in the study of enzyme mechanisms and protein interactions through photoaffinity labeling.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3-(trifluoromethyl)diaziridine involves its ability to form highly reactive intermediates such as carbenes and nitrenes upon photolysis . These intermediates can covalently bind to biological macromolecules, allowing for the study of molecular interactions and the identification of binding sites. The trifluoromethyl group enhances the stability and reactivity of these intermediates, making the compound particularly useful in photoaffinity labeling experiments.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-3-(trifluoromethyl)diazirine: Similar in structure but contains a diazirine ring instead of a diaziridine ring.
3-Phenyl-3-(difluoromethyl)diaziridine: Contains a difluoromethyl group instead of a trifluoromethyl group.
3-Phenyl-3-(trifluoromethyl)hydrazine: Lacks the diaziridine ring structure.
Uniqueness
3-Phenyl-3-(trifluoromethyl)diaziridine is unique due to its combination of a highly strained diaziridine ring and a trifluoromethyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications such as photoaffinity labeling and the synthesis of reactive intermediates .
Propiedades
IUPAC Name |
3-phenyl-3-(trifluoromethyl)diaziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYOLIBOFIMVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NN2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345432 |
Source


|
| Record name | 3-Phenyl-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40618-96-0 |
Source


|
| Record name | 3-Phenyl-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
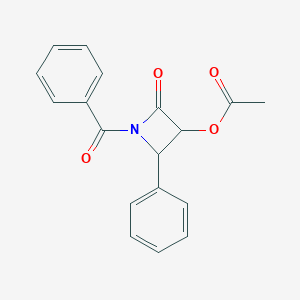
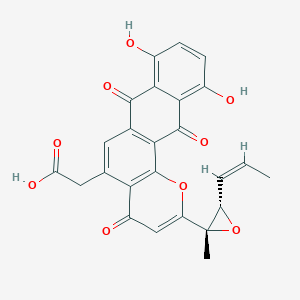


![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
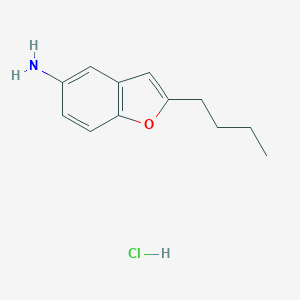
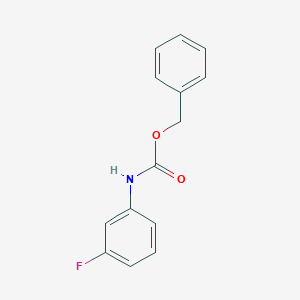

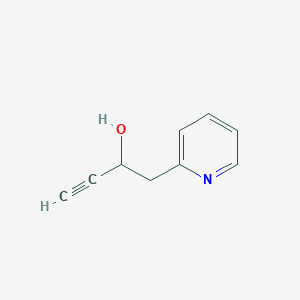
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
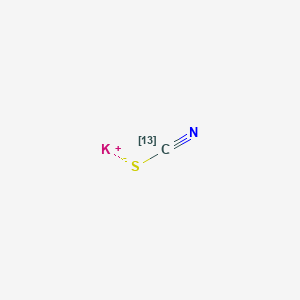
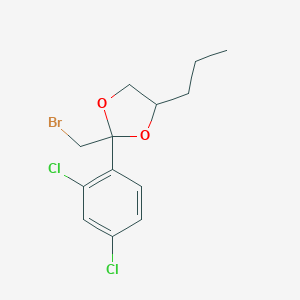
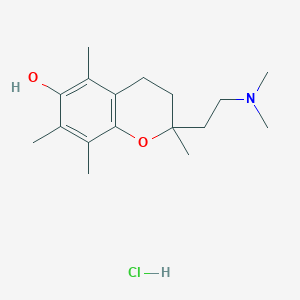
![Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI)](/img/structure/B141153.png)
